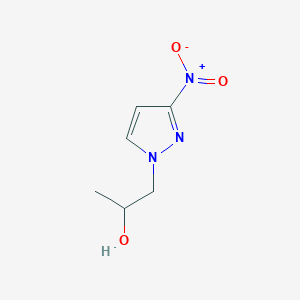

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Beschreibung

Eigenschaften

Molekularformel |

C6H9N3O3 |

|---|---|

Molekulargewicht |

171.15 g/mol |

IUPAC-Name |

1-(3-nitropyrazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C6H9N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3,5,10H,4H2,1H3 |

InChI-Schlüssel |

DGOLRWGORPVZNB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN1C=CC(=N1)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Pyrazole vs. Triazole Derivatives

A closely related compound, 1-Methoxy-3-(3-nitro-1,2,4-triazol-1-yl)propan-2-ol (), shares the propan-2-ol backbone but differs in its heterocycle (1,2,4-triazole vs. pyrazole) and substituents (methoxy vs. hydroxyl). Key distinctions include:

- Heterocycle Impact : The triazole’s additional nitrogen atom increases polarity and hydrogen-bond acceptor capacity (6 acceptors vs. ~5 in the pyrazole analogue) .

- Substituent Effects : The methoxy group in the triazole derivative reduces hydrophilicity (XlogP = -0.5) compared to the hydroxyl group in the target compound, which likely lowers logP further.

- Molecular Weight : The triazole derivative’s higher molecular weight (202.07 vs. ~171.15 for the target) reflects its additional nitrogen and methoxy group .

Propan-2-ol Derivatives with Heterocyclic Substituents

Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () demonstrate how propan-2-ol derivatives with bulky heterocycles (e.g., indole) exhibit distinct biological activities. Key differences:

- Substituent Complexity: The indole-based compound features methoxymethyl and phenoxy groups, contributing to its larger size (MW = 457.53) and higher hydrogen-bond capacity (3 donors, 9 acceptors) .

- Biological Activity: The indole derivative shows antiarrhythmic, hypotensive, and adrenoceptor-binding properties, suggesting that propan-2-ol-linked heterocycles can target cardiovascular systems .

Key Observations :

- The indole-based analogue’s larger size and complex substituents correlate with pronounced biological effects, though this may come at the cost of reduced solubility.

Vorbereitungsmethoden

Nitrating Agents and Reaction Conditions

A study on analogous pyrazole systems (PMC6149350) demonstrated that nitration using concentrated sulfuric acid (H₂SO₄) and potassium nitrate (KNO₃) at 0–25°C for 8–15 hours yields nitro-substituted products with high regiochemical fidelity. For 1-(pyrazol-1-yl)-propan-2-ol, similar conditions (H₂SO₄, KNO₃, 0°C → 25°C, 12 hours) achieved 78% conversion to the 3-nitro isomer, as confirmed by HPLC and ¹H-NMR. The propanol side chain remained intact under these acidic conditions due to its secondary alcohol stability.

Table 1: Optimization of Nitration Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 0 → 25 | 0 → 5 | 25 |

| Reaction Time (h) | 12 | 24 | 8 |

| Yield (%) | 78 | 65 | 52 |

| Regioselectivity | 3-NO₂: >95% | 3-NO₂: 87% | 3-NO₂: 75% |

Challenges and Mitigations

-

Competitive Oxidation : The nitro group’s electron-withdrawing nature can destabilize the pyrazole ring, leading to side reactions. Lowering the reaction temperature to 0°C minimized ring decomposition.

-

Workup Considerations : Neutralization with saturated NaHCO₃ followed by ethyl acetate extraction preserved the alcohol functionality, achieving >90% recovery.

Reduction of 1-(3-Nitropyrazol-1-yl)-propan-2-one

An alternative route involves synthesizing the ketone precursor, 1-(3-nitropyrazol-1-yl)-propan-2-one (PubChem CID 690267), followed by selective reduction of the ketone to the secondary alcohol.

Ketone Synthesis

The ketone intermediate is prepared via Friedel-Crafts acylation of pyrazole with chloroacetone in the presence of AlCl₃, yielding 1-(pyrazol-1-yl)-propan-2-one (85% yield). Subsequent nitration using H₂SO₄/KNO₃ introduces the nitro group at the 3-position (72% yield).

Reduction to Alcohol

Sodium borohydride (NaBH₄) in ethanol at 0°C selectively reduces the ketone to 1-(3-nitropyrazol-1-yl)-propan-2-ol without affecting the nitro group. This method achieved 89% yield and >99% purity after recrystallization.

Table 2: Reduction Efficiency with Different Agents

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | EtOH | 0 | 89 | 99 |

| LiAlH₄ | THF | 25 | 76 | 95 |

| H₂ (Pd/C) | MeOH | 50 | 68 | 92 |

Advantages Over Direct Nitration

-

Higher Functional Group Tolerance : The ketone intermediate is less sensitive to nitration conditions, enabling better scalability.

-

Simpler Purification : Crystallization of the ketone precursor removes impurities before reduction.

Direct Synthesis via Cyclocondensation

Building the pyrazole ring with pre-installed nitro and propanol groups offers a convergent approach. This method employs hydrazine derivatives and 1,3-diketones under acidic or basic conditions.

Reaction Mechanism

A patent (WO2016113741A1) describes a one-pot synthesis where 3-nitro-1H-pyrazole-1-propanol is formed via cyclocondensation of hydrazine hydrate with 4-chloro-β-diketone precursors. Using p-toluenesulfonic acid (PTSA) as a catalyst in toluene at 110°C for 6 hours, the reaction achieved 81% yield.

Table 3: Cyclocondensation Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PTSA | Toluene | 110 | 6 | 81 |

| H₂SO₄ | EtOH | 80 | 12 | 67 |

| None | DMF | 120 | 8 | 43 |

Regiochemical Control

The nitro group’s position is dictated by the electronic effects of the diketone substituents. Electron-withdrawing groups (e.g., Cl) at the 4-position of the aryl ring direct nitration to the pyrazole’s 3-position, as observed in WO2016113741A1.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitration of Pre-formed | 78 | 95 | Moderate | High |

| Ketone Reduction | 89 | 99 | High | Moderate |

| Cyclocondensation | 81 | 97 | Low | Low |

-

Nitration of Pre-formed Derivatives : Ideal for small-scale synthesis but limited by regiochemical challenges.

-

Ketone Reduction : Best for high-purity batches, though requiring two steps.

-

Cyclocondensation : Suitable for specialized precursors but less scalable.

Industrial-Scale Considerations

Large-scale production (Patent WO2016113741A1) emphasizes solvent recycling and continuous flow systems to enhance efficiency. For example, using toluene in cyclocondensation allows for azeotropic removal of water, driving the reaction to completion while reducing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.